An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1-(naphthalen-1-yl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1-(naphthalen-1-yl)ethanone
This technical guide provides a comprehensive overview of the physicochemical properties of 2-fluoro-1-(naphthalen-1-yl)ethanone, a fluorinated aromatic ketone of interest to researchers, scientists, and drug development professionals. This document delves into the compound's structural characteristics, methods for its synthesis, and a detailed exploration of its key physical and chemical properties. The guide also includes detailed experimental protocols for the characterization of this and similar molecules, ensuring scientific integrity and reproducibility.
Introduction
2-Fluoro-1-(naphthalen-1-yl)ethanone belongs to the family of naphthalenone derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. The incorporation of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Naphthalenone scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide focuses on the foundational physicochemical characteristics of 2-fluoro-1-(naphthalen-1-yl)ethanone, providing a critical knowledge base for its potential development as a therapeutic agent or a key intermediate in the synthesis of more complex molecules.
Molecular Structure and Identification
The fundamental identity of a compound is established by its molecular structure and associated identifiers.
Molecular Structure:
The structure of 2-fluoro-1-(naphthalen-1-yl)ethanone consists of a naphthalene ring system acylated at the 1-position with a fluoroacetyl group.
Diagram of the Molecular Structure of 2-Fluoro-1-(naphthalen-1-yl)ethanone
Caption: Molecular structure of 2-fluoro-1-(naphthalen-1-yl)ethanone.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 2-fluoro-1-(naphthalen-1-yl)ethanone |
| CAS Number | 316-68-7[2] |
| Molecular Formula | C12H9FO |
| Molecular Weight | 188.20 g/mol |
| Synonyms | 1-(Fluoroacetyl)naphthalene, 2-fluoro-1-(1-naphthalenyl)-ethanone[2] |
Synthesis
The synthesis of 2-fluoro-1-(naphthalen-1-yl)ethanone can be approached through several synthetic routes. A common strategy involves the Friedel-Crafts acylation of naphthalene or a suitable naphthalene derivative. Alternatively, the fluorination of a precursor molecule is a viable option.
Proposed Synthetic Route:
A plausible synthesis involves the reaction of 1-acetylnaphthalene (1'-acetonaphthone) with a fluorinating agent. 1'-Acetonaphthone is a commercially available starting material.[3][4]
Diagram of the Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2-fluoro-1-(naphthalen-1-yl)ethanone.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development.
Table of Physicochemical Properties:
| Property | Value | Experimental Method |
| Melting Point | Not available | Capillary Melting Point Determination[5][6][7][8] |
| Boiling Point | Not available | Thiele Tube Method |
| Solubility | Not available | Shake-Flask Method[9], Kinetic Solubility Assay[10] |
| pKa | Not available | Potentiometric Titration |
| LogP | Not available | Shake-Flask Method |
Experimental Protocols
The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of 2-fluoro-1-(naphthalen-1-yl)ethanone.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity.[5][7] A sharp melting point range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting point range.[8]
Apparatus:
-
Mel-Temp apparatus or similar melting point apparatus[5]
-
Mortar and pestle
-
Spatula
Procedure:
-
Grind a small sample of 2-fluoro-1-(naphthalen-1-yl)ethanone into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting point range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat it slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.[6]
Diagram of Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
Rationale: Solubility is a critical parameter for drug candidates, as it influences absorption and bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9]
Apparatus:
-
Scintillation vials or glass flasks
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of 2-fluoro-1-(naphthalen-1-yl)ethanone to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a glass vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[11]
-
After equilibration, visually inspect the sample to ensure that excess solid is still present.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and identity of a synthesized compound.
Infrared (IR) Spectroscopy
Expected Absorptions:
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the carbonyl group of the ketone. Conjugation with the naphthalene ring will likely shift this absorption to a lower wavenumber compared to a simple aliphatic ketone.[12][13]
-
C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the region of 1000-1100 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the naphthalene ring.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern is expected in the downfield region (typically 7.0-8.5 ppm) corresponding to the seven protons of the naphthalene ring.
-
Methylene Protons: The two protons of the methylene group adjacent to the fluorine atom and the carbonyl group will appear as a doublet due to coupling with the fluorine atom. The chemical shift is expected to be in the range of 5.0-6.0 ppm.
¹³C NMR:
-
Carbonyl Carbon: A peak in the highly deshielded region of 190-200 ppm is characteristic of the ketone carbonyl carbon.[13]
-
Aromatic Carbons: Multiple peaks in the aromatic region (120-150 ppm) will be observed for the ten carbons of the naphthalene ring.
-
Methylene Carbon: The carbon of the methylene group will appear as a doublet due to coupling with the fluorine atom, likely in the region of 80-90 ppm.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (188.20).
-
Fragmentation Pattern: Characteristic fragmentation patterns for ketones would be expected, such as alpha-cleavage to form an acylium ion. The presence of the naphthalene ring will also influence the fragmentation.
Potential Biological Significance
While specific biological activity data for 2-fluoro-1-(naphthalen-1-yl)ethanone is limited, the structural motifs present in the molecule suggest potential for biological activity. Naphthalenone derivatives have been reported to possess a broad range of pharmacological properties.[1] Furthermore, fluorinated indanone derivatives, which share structural similarities, have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities.[14][15] The introduction of a fluorine atom can enhance the biological activity of a molecule.[14] Therefore, 2-fluoro-1-(naphthalen-1-yl)ethanone represents a compound of interest for further biological evaluation.
Conclusion
This technical guide has provided a detailed overview of the known and expected physicochemical properties of 2-fluoro-1-(naphthalen-1-yl)ethanone. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, this document furnishes the necessary theoretical background and established experimental protocols for its comprehensive characterization. The structural features of this molecule suggest it may be a valuable building block in organic synthesis and a candidate for biological screening in drug discovery programs.
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]
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